molecular formula C3-H6-N6.C3-H3-N3-O3 B034449 Melamine cyanurate CAS No. 37640-57-6

Melamine cyanurate

Cat. No. B034449
Key on ui cas rn: 37640-57-6
M. Wt: 255.2 g/mol
InChI Key: ZQKXQUJXLSSJCH-UHFFFAOYSA-N
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Patent
US05135974

Procedure details

Steam was applied to the jacket, the agitator was actuated at low speed, and the mixture was heated to 135° C. The isocyanuric acid was solubulized by the caustic soda into a thin opaque fluid. While maintaining agitation and a temperature of 135° C., melamine powder amounting to 22 pounds, having a mean particle size of 25 microns, was added through the top addition port. The opaque fluid became very white in color and thickened as the chemical reaction to form the very insoluble melamine cyanurate adduct took place. The agitation was continued at 135° C. until the reaction was completed and the product adduct was evenly distributed throughout the thick fluid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[OH-].[Na+].[N:12]1[C:19]([NH2:20])=[N:18][C:16]([NH2:17])=[N:15][C:13]=1[NH2:14]>>[C:13]1([NH2:14])[N:15]=[C:16]([NH2:17])[N:18]=[C:19]([NH2:20])[N:12]=1.[C:2]1([NH:4][C:5](=[O:6])[NH:7][C:8](=[O:9])[NH:1]1)=[O:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining agitation
ADDITION
Type
ADDITION
Details
was added through the top addition port
CUSTOM
Type
CUSTOM
Details
thickened as the chemical reaction

Outcomes

Product
Name
Type
product
Smiles
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05135974

Procedure details

Steam was applied to the jacket, the agitator was actuated at low speed, and the mixture was heated to 135° C. The isocyanuric acid was solubulized by the caustic soda into a thin opaque fluid. While maintaining agitation and a temperature of 135° C., melamine powder amounting to 22 pounds, having a mean particle size of 25 microns, was added through the top addition port. The opaque fluid became very white in color and thickened as the chemical reaction to form the very insoluble melamine cyanurate adduct took place. The agitation was continued at 135° C. until the reaction was completed and the product adduct was evenly distributed throughout the thick fluid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[OH-].[Na+].[N:12]1[C:19]([NH2:20])=[N:18][C:16]([NH2:17])=[N:15][C:13]=1[NH2:14]>>[C:13]1([NH2:14])[N:15]=[C:16]([NH2:17])[N:18]=[C:19]([NH2:20])[N:12]=1.[C:2]1([NH:4][C:5](=[O:6])[NH:7][C:8](=[O:9])[NH:1]1)=[O:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining agitation
ADDITION
Type
ADDITION
Details
was added through the top addition port
CUSTOM
Type
CUSTOM
Details
thickened as the chemical reaction

Outcomes

Product
Name
Type
product
Smiles
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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